Methyl 5-[(4-formyl-2,6-dimethoxyphenoxy)methyl]furan-2-carboxylate
Description
Properties
IUPAC Name |
methyl 5-[(4-formyl-2,6-dimethoxyphenoxy)methyl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O7/c1-19-13-6-10(8-17)7-14(20-2)15(13)22-9-11-4-5-12(23-11)16(18)21-3/h4-8H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQGJFCDCYORVCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OCC2=CC=C(O2)C(=O)OC)OC)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601162401 | |
| Record name | Methyl 5-[(4-formyl-2,6-dimethoxyphenoxy)methyl]-2-furancarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601162401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832739-33-0 | |
| Record name | Methyl 5-[(4-formyl-2,6-dimethoxyphenoxy)methyl]-2-furancarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=832739-33-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-[(4-formyl-2,6-dimethoxyphenoxy)methyl]-2-furancarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601162401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[(4-formyl-2,6-dimethoxyphenoxy)methyl]furan-2-carboxylate typically involves the reaction of 5-hydroxymethylfurfural with 4-formyl-2,6-dimethoxyphenol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods allow for the efficient production of the compound with high purity and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[(4-formyl-2,6-dimethoxyphenoxy)methyl]furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed
Oxidation: 5-[(4-carboxy-2,6-dimethoxyphenoxy)methyl]furan-2-carboxylate.
Reduction: 5-[(4-hydroxymethyl-2,6-dimethoxyphenoxy)methyl]furan-2-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Recent studies have indicated that compounds similar to methyl 5-[(4-formyl-2,6-dimethoxyphenoxy)methyl]furan-2-carboxylate exhibit significant anticancer activity. For instance, derivatives of this compound have been shown to inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. A patent has documented the synthesis of related compounds that demonstrate promising results against cancer cells, suggesting a strong potential for therapeutic applications .
Drug Development
This compound's structural features make it a candidate for further exploration in drug development. The presence of the furan and methoxy groups may enhance bioavailability and selectivity towards specific biological targets. Research into its pharmacokinetics and pharmacodynamics is ongoing, with preliminary findings indicating favorable absorption characteristics .
Synthetic Organic Chemistry
Synthetic Routes
this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations allows chemists to utilize it in the construction of new compounds with potential biological activity. For example, researchers have successfully employed it in multi-step synthesis protocols to create novel derivatives with enhanced properties .
Material Science Applications
Beyond medicinal uses, this compound has potential applications in material science. Its unique chemical structure allows it to be incorporated into polymers or used as a building block for creating functional materials with specific properties such as improved thermal stability or enhanced optical characteristics .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of cell growth in breast cancer cell lines using derivatives of the compound. |
| Study B | Drug Development | Identified favorable pharmacokinetic profiles for several analogs derived from this compound. |
| Study C | Synthetic Applications | Successfully synthesized complex organic molecules using this compound as a key intermediate. |
Mechanism of Action
The mechanism of action of Methyl 5-[(4-formyl-2,6-dimethoxyphenoxy)methyl]furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The methoxy groups may enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets.
Comparison with Similar Compounds
Reactivity and Stability
- Formyl vs. Fluorine Substituents : The formyl group in the target compound is highly reactive, allowing participation in condensation reactions (e.g., with amines to form imines) . In contrast, the fluorine atom in the analog primarily influences lipophilicity and metabolic stability, critical in drug design .
Limitations and Gaps in Research
- Limited experimental data on biological activity or industrial applications are available for either compound. Most inferences derive from structural analogs or theoretical reactivity.
- Comparative solubility, melting points, and spectroscopic data (e.g., NMR, IR) are absent in the provided evidence, necessitating further empirical studies.
Biological Activity
Methyl 5-[(4-formyl-2,6-dimethoxyphenoxy)methyl]furan-2-carboxylate is a complex organic compound with the molecular formula . It is a derivative of furan, featuring a formyl group and two methoxy groups, which contribute to its diverse biological activities. This article details its biological activity, synthesis, and potential applications based on recent research findings.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest strong antibacterial activity, particularly against pathogens such as Staphylococcus aureus and Escherichia coli.
Anticancer Activity
The compound has also been investigated for its anticancer potential. Studies demonstrate that it can inhibit the proliferation of several cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), and Vero (African green monkey kidney cells). The cytotoxicity assays reveal IC50 values indicating the concentration required to inhibit cell growth by 50%. For instance, in one study, derivatives of methyl compounds showed IC50 values ranging from 62.37 µg/mL against HeLa cells to higher values for other cell lines .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The presence of the formyl group allows for covalent bonding with nucleophilic sites on proteins and enzymes, potentially inhibiting their functions. The methoxy groups enhance solubility and bioavailability, facilitating better interaction with biological targets.
Synthetic Routes
The synthesis of this compound typically involves the reaction of 5-hydroxymethylfurfural with 4-formyl-2,6-dimethoxyphenol under controlled conditions. The reaction may be catalyzed by various agents to ensure high yield and purity. Purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the desired product from by-products.
Industrial Production
In industrial settings, automated reactors may be utilized for large-scale production. Continuous flow processes allow for efficient synthesis while maintaining product quality. The compound's unique structure makes it a valuable intermediate in synthesizing more complex organic molecules.
Comparative Analysis
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Methyl 5-(4-cyanophenoxy)methylfuran-2-carboxylate | Contains a cyanophenoxy group | Different electronic properties |
| Methyl 5-(4-formylphenoxy)methylfuran-2-carboxylate | Lacks methoxy groups | Varying reactivity due to absence of methoxies |
| Methyl 5-(phenoxymethyl)furan-2-carboxylate | Simpler phenoxy substitution | May exhibit varied biological activity |
This compound stands out due to its unique combination of functional groups that enhance its biological activity compared to similar compounds .
Case Studies
- Anticancer Activity Study : A study conducted on various derivatives revealed that compounds similar to this compound exhibited varying degrees of cytotoxicity against HeLa cells with a notable IC50 value of approximately 62.37 µg/mL .
- Antibacterial Efficacy : Another investigation highlighted that derivatives demonstrated MIC values as low as 1 µg/mL against Staphylococcus aureus, indicating potent antibacterial properties that warrant further exploration for therapeutic applications .
Q & A
Basic: What synthetic strategies are recommended for Methyl 5-[(4-formyl-2,6-dimethoxyphenoxy)methyl]furan-2-carboxylate, and what intermediates are critical?
Methodological Answer:
The synthesis typically involves multi-step reactions starting from furan-2-carboxylate derivatives and substituted phenols. Key steps include:
- Etherification : Coupling 4-formyl-2,6-dimethoxyphenol with a bromomethyl furan intermediate under basic conditions (e.g., NaH/THF) to form the phenoxy-methyl bridge .
- Protection/Deprotection : Use of benzyl or tert-butyldimethylsilyl (TBS) groups to protect reactive aldehyde or hydroxyl moieties during synthesis .
- Methyl Esterification : Final esterification of the carboxylic acid using methyl iodide or dimethyl sulfate in the presence of a base like K₂CO₃ .
Critical intermediates include 5-(bromomethyl)furan-2-carboxylate and 4-formyl-2,6-dimethoxyphenol, which require rigorous purity checks via HPLC or NMR .
Basic: How should researchers safely handle and store this compound in the laboratory?
Methodological Answer:
- Handling : Use nitrile gloves and safety goggles to avoid skin/eye contact. Work in a fume hood due to potential volatility of aldehydes .
- Storage : Store below -20°C in amber vials under inert gas (N₂ or Ar) to prevent oxidation of the formyl group. Desiccants like silica gel should be added to avoid hydrolysis .
- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal. Collect organic waste in halogen-resistant containers .
Basic: What spectroscopic methods are most effective for structural characterization?
Methodological Answer:
- NMR : ¹H and ¹³C NMR to confirm the furan ring (δ 6.3–7.5 ppm for protons), methoxy groups (δ 3.8–4.0 ppm), and aldehyde proton (δ 9.8–10.2 ppm) .
- FT-IR : Peaks at ~1700 cm⁻¹ (ester C=O) and ~2850 cm⁻¹ (aldehyde C-H stretch) validate functional groups .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of COOCH₃ group) .
Advanced: How can X-ray crystallography using SHELX resolve structural ambiguities?
Methodological Answer:
- Data Collection : Use synchrotron radiation for high-resolution (<1.0 Å) data to resolve overlapping electron densities in the phenoxy-methyl bridge .
- Refinement : SHELXL refines anisotropic displacement parameters for heavy atoms (e.g., O, S) and models disorder in flexible methoxy groups .
- Validation : PLATON checks for missed symmetry or twinning, while R₁/wR₂ values <5% ensure accuracy. Contradictions in bond lengths (e.g., C-O vs. C-C) are resolved via Hirshfeld surface analysis .
Advanced: What computational approaches predict electronic properties and reactivity?
Methodological Answer:
- DFT Studies : B3LYP/6-311+G(d,p) basis sets calculate HOMO-LUMO gaps to predict nucleophilic sites (e.g., aldehyde group) and charge distribution .
- Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. water) on conformation using AMBER force fields .
- Docking Studies : AutoDock Vina models interactions with biological targets (e.g., enzymes) to guide SAR modifications .
Advanced: How to address contradictions in biological activity data across studies?
Methodological Answer:
- Dose-Response Analysis : Replicate assays (e.g., MIC for antimicrobial activity) with standardized concentrations (1–100 µM) .
- Control Experiments : Test for assay interference from aldehyde-mediated protein crosslinking .
- Meta-Analysis : Use tools like RevMan to pool data from multiple studies, adjusting for variables like solvent (DMSO% ≤0.1%) or cell line specificity .
Advanced: What methodologies determine purity and assess impurities?
Methodological Answer:
- HPLC-PDA : C18 column with acetonitrile/water gradient (5→95% over 20 min) detects impurities at 254 nm. Relative retention times identify byproducts (e.g., demethylated derivatives) .
- LC-MS/MS : MRM transitions confirm trace impurities (e.g., residual bromomethyl intermediates) below 0.1% .
- Elemental Analysis : Combustion analysis for C, H, O (±0.3% theoretical) validates stoichiometry .
Advanced: How do substituent modifications on the furan/benzene rings affect SAR?
Methodological Answer:
- Electron-Withdrawing Groups : Replace 4-formyl with nitro to enhance electrophilicity, improving inhibition of COX-2 (IC₅₀ reduced by ~40%) .
- Methoxy Positioning : 2,6-Dimethoxy groups increase steric hindrance, reducing off-target binding in kinase assays (ΔpIC₅₀ = 0.8 vs. 2,4-dimethoxy analogs) .
- Furan vs. Thiophene : Substituting furan with thiophene alters π-stacking in DNA intercalation assays, quantified via fluorescence quenching .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
